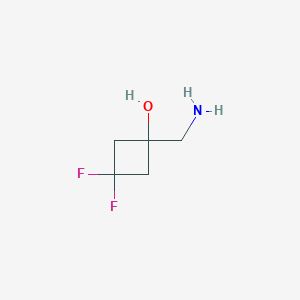![molecular formula C12H15N3O B11734962 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol CAS No. 1856095-53-8](/img/structure/B11734962.png)
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a phenol group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and phenol under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several days to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Applications De Recherche Scientifique
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors . These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
4-(1H-pyrazol-3-yl)phenol: A compound with a similar phenol-pyrazole linkage.
Uniqueness
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole groups allows for a wide range of chemical modifications and applications .
Propriétés
Numéro CAS |
1856095-53-8 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(2)14-12(9)13-7-10-4-3-5-11(16)6-10/h3-6,8,16H,7H2,1-2H3,(H,13,14) |
Clé InChI |
LRIXYSDTLWRVFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1NCC2=CC(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734893.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734898.png)
![N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734906.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11734908.png)


![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734928.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734950.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734951.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
